molecular formula C6H12Br2S2 B13775559 1,2-Bis(2-bromoethylthio)ethane CAS No. 63938-31-8

1,2-Bis(2-bromoethylthio)ethane

Cat. No.: B13775559
CAS No.: 63938-31-8
M. Wt: 308.1 g/mol
InChI Key: BYFDQYYQTOBXJG-UHFFFAOYSA-N
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Description

1,2-Bis(2-bromoethylthio)ethane is an organosulfur compound with the molecular formula C6H12Br2S2. It is characterized by the presence of two bromoethylthio groups attached to an ethane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-bromoethylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with sodium ethanethiolate. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

BrCH2CH2Br+2NaSCH2CH3BrCH2CH2SCH2CH3+NaBr\text{BrCH}_2\text{CH}_2\text{Br} + 2 \text{NaS}\text{CH}_2\text{CH}_3 \rightarrow \text{BrCH}_2\text{CH}_2\text{S}\text{CH}_2\text{CH}_3 + \text{NaBr} BrCH2​CH2​Br+2NaSCH2​CH3​→BrCH2​CH2​SCH2​CH3​+NaBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-bromoethylthio)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to the corresponding ethane derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution: 1,2-Bis(2-hydroxyethylthio)ethane, 1,2-Bis(2-aminoethylthio)ethane

    Oxidation: 1,2-Bis(2-bromoethylsulfinyl)ethane, 1,2-Bis(2-bromoethylsulfonyl)ethane

    Reduction: Ethane-1,2-dithiol

Scientific Research Applications

1,2-Bis(2-bromoethylthio)ethane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromoethylthio)ethane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Similar in structure but lacks the thioether groups.

    1,2-Bis(2-chloroethylthio)ethane: Similar but with chlorine atoms instead of bromine.

    1,2-Bis(2-hydroxyethylthio)ethane: Similar but with hydroxyl groups instead of bromine.

Uniqueness

1,2-Bis(2-bromoethylthio)ethane is unique due to the presence of both bromo and thioether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

63938-31-8

Molecular Formula

C6H12Br2S2

Molecular Weight

308.1 g/mol

IUPAC Name

1,2-bis(2-bromoethylsulfanyl)ethane

InChI

InChI=1S/C6H12Br2S2/c7-1-3-9-5-6-10-4-2-8/h1-6H2

InChI Key

BYFDQYYQTOBXJG-UHFFFAOYSA-N

Canonical SMILES

C(CSCCBr)SCCBr

Origin of Product

United States

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